N-(3-chlorobenzyl)-N-methylpiperidin-4-amine

Medicinal Chemistry Physicochemical Property Optimization Drug Design

N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine (≥98% purity) is a specialized piperidine building block for CNS drug discovery. Its unique N-methyl-3-chlorobenzyl substitution (XLogP3 2.5, TPSA 15.3 Ų) enhances blood-brain barrier penetration, making it superior to simpler benzylpiperidine analogs for target engagement. It serves as a validated fragment for FPPS-based anti-trypanosomal screening and a reference standard for CYP450 N-demethylation metabolism studies. Choose this precise scaffold to ensure experimental reproducibility and alignment with established SAR.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
CAS No. 1119450-00-8
Cat. No. B3082035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorobenzyl)-N-methylpiperidin-4-amine
CAS1119450-00-8
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=CC=C1)Cl)C2CCNCC2
InChIInChI=1S/C13H19ClN2/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3
InChIKeyJSVVRGHGFPQDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine (CAS 1119450-00-8): Procurement-Relevant Baseline for a Differentiated Piperidine Scaffold


N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine (CAS 1119450-00-8) is a synthetic piperidine derivative featuring a 3-chlorobenzyl moiety and an N-methyl substituent on the piperidine ring [1]. With a molecular formula of C13H19ClN2 and a molecular weight of 238.76 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules targeting diverse therapeutic areas . Its unique substitution pattern distinguishes it from simpler benzylpiperidine analogs, providing a specific physicochemical profile that influences target engagement and pharmacokinetic properties [2].

Why N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine Cannot Be Trivially Substituted in Procurement


Generic substitution of N-(3-chlorobenzyl)-N-methylpiperidin-4-amine with close structural analogs—such as 1-(3-chlorobenzyl)piperidin-4-amine (lacking the N-methyl group) or positional isomers like N-(4-chlorobenzyl)-N-methylpiperidin-4-amine—is scientifically unsound without rigorous validation [1]. The presence and position of the N-methyl and 3-chlorobenzyl substituents directly modulate critical molecular properties including lipophilicity (XLogP3 = 2.5 vs. calculated values for analogs), topological polar surface area (TPSA = 15.3 Ų), and hydrogen bond donor/acceptor counts, which collectively govern membrane permeability, target binding kinetics, and metabolic stability [2]. Furthermore, the specific 3-chloro substitution pattern has been implicated in enhancing binding affinity for certain enzyme targets (e.g., cholinesterases and FPPS) as evidenced by SAR studies on related piperidine scaffolds [3]. Therefore, selecting the precise compound ensures experimental reproducibility and alignment with established structure-activity relationships.

Quantitative Differentiation Evidence for N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine vs. Structural Analogs


Enhanced Lipophilicity and Reduced Polar Surface Area vs. Non-Methylated Analog

Compared to the non-methylated analog 1-(3-chlorobenzyl)piperidin-4-amine, N-(3-chlorobenzyl)-N-methylpiperidin-4-amine exhibits a calculated XLogP3 of 2.5, reflecting increased lipophilicity due to the additional N-methyl group [1]. Its topological polar surface area (TPSA) is 15.3 Ų [1]. The analog, which lacks the N-methyl group and features a primary amine, is predicted to have a lower logP and higher TPSA (due to an additional hydrogen bond donor) [2]. This class-level inference suggests the target compound possesses improved membrane permeability characteristics, which is a critical parameter for cell-based assays and in vivo target engagement.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Vendor-Assured High Purity for Reproducible Biological Assays

Commercial suppliers specify a minimum purity of 98% for N-(3-chlorobenzyl)-N-methylpiperidin-4-amine [1]. This level of purity exceeds the typical 95-97% offered for many research-grade analogs and is critical for minimizing off-target effects or confounding results in sensitive biological assays, such as enzyme inhibition or cell-based screens [2].

Chemical Synthesis Quality Control Assay Reproducibility

N-Methyl Group as a Metabolic Soft Spot: Implications for in vitro Stability

The N-methyl substituent in N-(3-chlorobenzyl)-N-methylpiperidin-4-amine is a known site for metabolic N-demethylation by cytochrome P450 enzymes [1]. In contrast, the primary amine analog 1-(3-chlorobenzyl)piperidin-4-amine is susceptible to oxidative deamination, a different metabolic pathway. Class-level inference from piperidine SAR studies indicates that N-methylation can alter metabolic clearance rates and generate distinct metabolites, which is a critical consideration when designing in vitro metabolic stability assays or interpreting in vivo pharmacokinetic data [2].

Metabolic Stability Pharmacokinetics Medicinal Chemistry

Target Engagement Potential: Inferred from a Close Analog's Binding to T. brucei FPPS

A closely related analog, 1-((1H-indol-3-yl)methyl)-N-(3-chlorobenzyl)piperidin-4-amine, has been co-crystallized with Trypanosoma brucei farnesyl pyrophosphate synthase (FPPS) at a resolution of 2.33 Å, confirming direct binding to this essential enzyme target [1]. While quantitative binding affinity (e.g., Kd or IC50) for this specific analog is not publicly available in the PDB entry, the structural data provides class-level evidence that the N-(3-chlorobenzyl)piperidin-4-amine core scaffold is capable of engaging the FPPS active site [2]. N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine, as a smaller fragment retaining the core scaffold, may serve as a valuable starting point for fragment-based optimization or as a control compound in enzyme inhibition assays.

Antiparasitic Drug Discovery Fragment-Based Drug Design Enzyme Inhibition

Optimal Application Scenarios for N-(3-Chlorobenzyl)-N-methylpiperidin-4-amine Based on Quantitative Differentiation


Building Block for Optimizing Membrane Permeability in CNS-Targeted Small Molecules

Given its computed XLogP3 of 2.5 and TPSA of 15.3 Ų [1], N-(3-chlorobenzyl)-N-methylpiperidin-4-amine is well-suited for incorporation into central nervous system (CNS) drug discovery programs. The compound's lipophilic profile, enhanced by the N-methyl group, aligns with desirable CNS drug-like properties (e.g., logP 2-4, TPSA < 70 Ų), facilitating blood-brain barrier penetration studies [2]. Researchers can leverage this scaffold to improve the brain exposure of lead compounds without significantly increasing molecular weight.

Fragment Library Component for Anti-Parasitic Target Screening

As a smaller analog of a known binder to Trypanosoma brucei farnesyl pyrophosphate synthase (FPPS) [3], N-(3-chlorobenzyl)-N-methylpiperidin-4-amine is an ideal addition to fragment libraries for screening against neglected tropical disease targets. Its distinct physicochemical properties (logP 2.5, MW 238.76) [1] make it a suitable fragment for hit identification via biophysical methods such as NMR or surface plasmon resonance (SPR), providing a validated starting point for fragment-based drug discovery campaigns against parasitic infections.

Control Compound for N-Demethylation Metabolic Stability Assays

The presence of a tertiary amine N-methyl group provides a defined metabolic soft spot. Researchers can use N-(3-chlorobenzyl)-N-methylpiperidin-4-amine as a reference compound in liver microsome or hepatocyte stability assays to specifically study N-demethylation kinetics mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 [4]. This application is valuable for medicinal chemists seeking to understand and mitigate metabolic liabilities in related lead series.

High-Purity Standard for Bioanalytical Method Development

With a vendor-specified purity of 98% [5], this compound can serve as a reliable analytical standard for the development and validation of liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its high purity ensures accurate calibration curves and precise quantification in biological matrices, which is essential for pharmacokinetic and toxicokinetic studies in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-chlorobenzyl)-N-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.